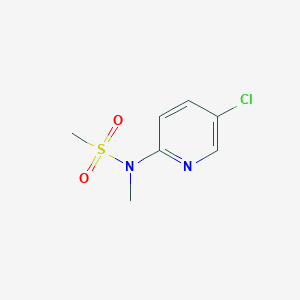![molecular formula C12H16Cl2N2 B7562688 N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562688.png)
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine, also known as JNJ-42165279, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.
作用机制
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine acts as a selective NOP receptor agonist. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the NOP receptor has been shown to modulate pain perception, reward, and stress responses.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical studies. Some of the significant effects include:
1. Analgesia: this compound has been shown to produce potent analgesia in various preclinical models of pain.
2. Anti-inflammatory: this compound has been shown to possess anti-inflammatory properties in preclinical studies.
3. Neuroprotection: this compound has been shown to protect against neuronal damage in various preclinical models of neurological disorders.
实验室实验的优点和局限性
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. Selectivity: this compound is a selective NOP receptor agonist, which makes it an ideal tool for studying the NOP receptor function.
2. Potency: this compound is a potent NOP receptor agonist, which makes it an ideal tool for studying the physiological and biochemical effects of NOP receptor activation.
Some of the significant limitations include:
1. Solubility: this compound has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Cost: this compound is a relatively expensive compound, which can limit its use in some experiments.
未来方向
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine has several potential future directions for scientific research. Some of the significant future directions include:
1. Clinical Trials: this compound has shown promising results in preclinical studies for various therapeutic applications. Clinical trials are needed to determine its safety and efficacy in humans.
2. Combination Therapy: this compound has the potential to be used in combination therapy with other drugs for various therapeutic applications.
3. Structure-Activity Relationship Studies: Further structure-activity relationship studies are needed to optimize the potency and selectivity of this compound for various therapeutic applications.
Conclusion:
This compound is a novel compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Its selectivity and potency make it an ideal tool for studying the physiological and biochemical effects of NOP receptor activation. Further research is needed to determine its safety and efficacy in humans and to optimize its potency and selectivity for various therapeutic applications.
合成方法
The synthesis of N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
科学研究应用
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the significant areas of research include:
1. Pain Management: this compound has been shown to possess potent analgesic properties in preclinical studies. It acts as a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist and has the potential to be used as a novel analgesic agent.
2. Addiction Treatment: this compound has also been studied for its potential in treating addiction-related disorders. It acts as a NOP receptor agonist and has shown promising results in reducing drug-seeking behavior in preclinical studies.
3. Neurological Disorders: this compound has been shown to possess neuroprotective properties in various preclinical models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9/h1,4-5,9,15-16H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJCRHNHVUNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)
![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)


![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)

![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)

![N-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562691.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562701.png)